molecular formula C16H12F4N2O4 B6312700 Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) CAS No. 1357626-70-0

Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate)

Cat. No.: B6312700
CAS No.: 1357626-70-0
M. Wt: 372.27 g/mol
InChI Key: HZMUYAPQEAORSZ-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of tetrafluoro-substituted phenylene groups and cyanoacetate moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) typically involves the reaction of 2,3,5,6-tetrafluoro-1,4-dicyanobenzene with diethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the phenylene ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.

    Condensation Reactions: The cyano groups can participate in condensation reactions to form more complex structures

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium ethoxide, acids for hydrolysis, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dimethylformamide .

Major Products

Major products formed from these reactions include substituted phenylene derivatives, carboxylic acids, and various condensation products, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl 2,2’-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, including polymers with unique properties and organic electronic materials

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) involves its interaction with various molecular targets. The cyano groups and ester functionalities allow it to participate in a range of chemical reactions, influencing molecular pathways and biological processes. The tetrafluoro-substituted phenylene ring enhances its reactivity and stability, making it a valuable compound in both chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-1,4-dicyanobenzene: A precursor in the synthesis of the target compound, known for its high reactivity due to the presence of multiple fluorine atoms.

    2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Another fluorinated compound with similar structural features but different functional groups.

    1,4-Diiodotetrafluorobenzene: Shares the tetrafluoro-phenylene core but with iodine substituents, leading to different reactivity and applications.

Uniqueness

Diethyl 2,2’-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) stands out due to its combination of cyanoacetate groups and tetrafluoro-substituted phenylene ring. This unique structure imparts distinct chemical properties, making it highly versatile for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-cyano-2-[4-(1-cyano-2-ethoxy-2-oxoethyl)-2,3,5,6-tetrafluorophenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O4/c1-3-25-15(23)7(5-21)9-11(17)13(19)10(14(20)12(9)18)8(6-22)16(24)26-4-2/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMUYAPQEAORSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C(=C(C(=C1F)F)C(C#N)C(=O)OCC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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